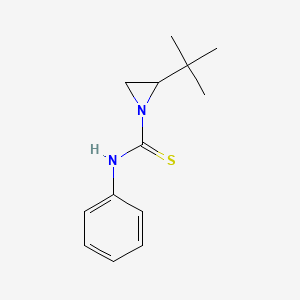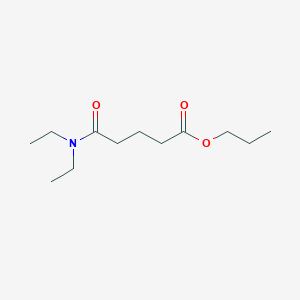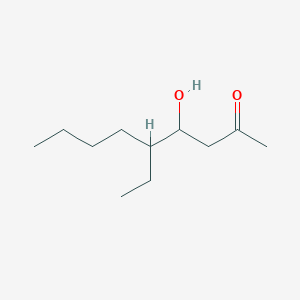
5-Ethyl-4-hydroxynonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-hydroxynonan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and an ethyl group attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydroxynonan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 5-ethyl-2-nonanone with formaldehyde, followed by reduction of the resulting product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-ethyl-4-oxononanoic acid. This process requires a catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 5-Ethyl-4-oxononan-2-one or 5-ethyl-4-oxononanoic acid.
Reduction: 5-Ethyl-4-hydroxynonan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Ethyl-4-hydroxynonan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Ethyl-4-hydroxynonan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding to active sites or undergoing further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-nonanone: Similar structure but lacks the ethyl group.
5-Methyl-4-hydroxynonan-2-one: Similar structure but has a methyl group instead of an ethyl group.
4-Hydroxy-2-decanone: Similar structure but with a longer carbon chain.
Uniqueness
5-Ethyl-4-hydroxynonan-2-one is unique due to the presence of both a hydroxyl group and an ethyl group on a nonane backbone. This combination of functional groups and carbon chain length imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6289-50-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-ethyl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10-11,13H,4-8H2,1-3H3 |
Clave InChI |
KLFOGTXGKVUOOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



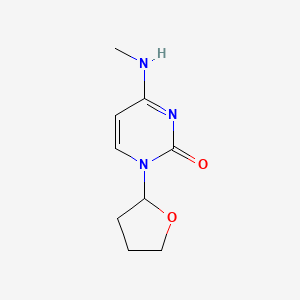

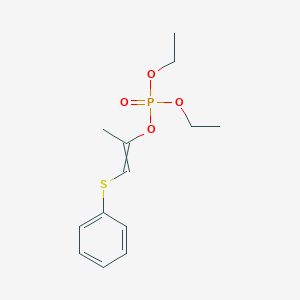



![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)



